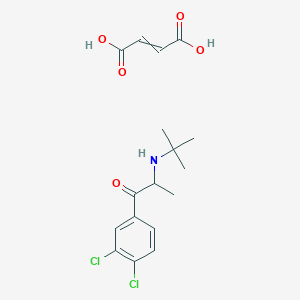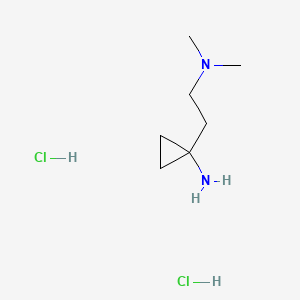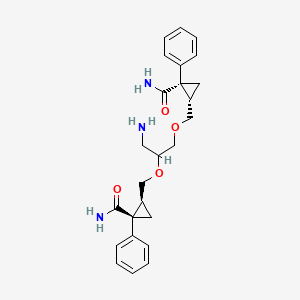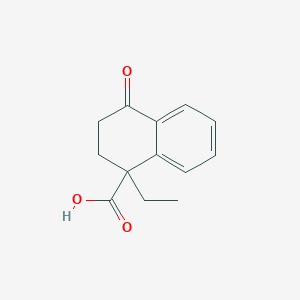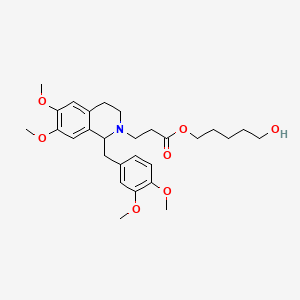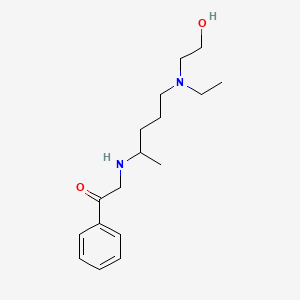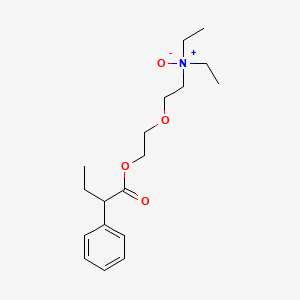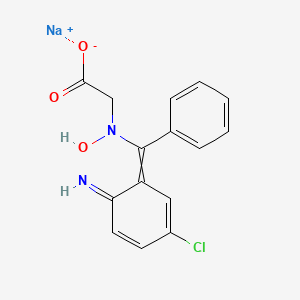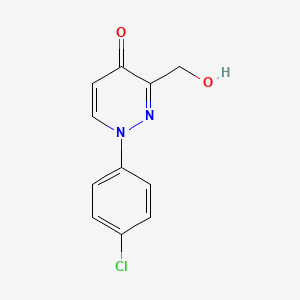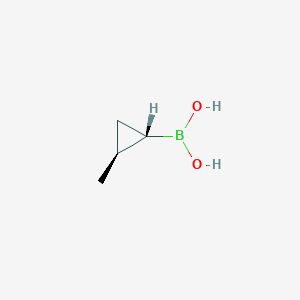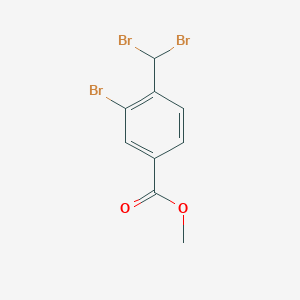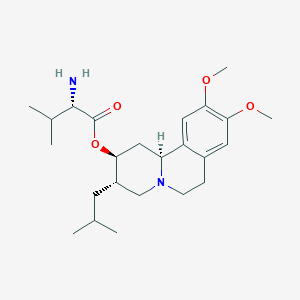
(2S,3S,11bS)-Dihydrotetrabenazine L-Val
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, starting from tetrabenazineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent oxidation .
化学反应分析
(2S,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabenazine or other related compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler derivatives. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
科学研究应用
(2S,3S,11bS)-Dihydrotetrabenazine L-Val has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related impurities in tetrabenazine formulations.
Biology: The compound is studied for its effects on neurotransmitter regulation and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its therapeutic potential in treating movement disorders and other neurological conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of tetrabenazine-based medications
作用机制
The mechanism of action of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. This action helps in reducing hyperkinetic movements and stabilizing neurotransmitter levels in the brain .
相似化合物的比较
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is unique compared to other similar compounds due to its specific stereochemistry and the presence of the L-Val moiety. Similar compounds include:
Tetrabenazine: The parent compound used to treat hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine without the L-Val moiety.
Other Tetrabenazine Impurities: Various related impurities with different stereochemistry and functional groups
This compound’s unique structure and properties make it a valuable tool in scientific research and pharmaceutical development.
属性
分子式 |
C24H38N2O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m0/s1 |
InChI 键 |
GEJDGVNQKABXKG-UDSSINMLSA-N |
手性 SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



